molecular formula C14H13NO6 B1227797 Epoxyquinomicin C CAS No. 200496-85-1

Epoxyquinomicin C

Cat. No. B1227797
CAS RN: 200496-85-1
M. Wt: 291.26 g/mol
InChI Key: JNDISHBDOZQLTR-SCRDCRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epoxyquinomicin C is a natural product found in Amycolatopsis sulphurea and Amycolatopsis with data available.

Scientific Research Applications

Inflammatory and Autoimmune Conditions

  • Epoxyquinomicin C, particularly its derivative dehydroxymethylepoxyquinomicin (DHMEQ), has been shown to be effective in reducing inflammatory injury in various cell types. In one study, DHMEQ was found to prevent inflammatory injury induced by interferon-γ and histamine in keratinocytes, highlighting its potential in treating inflammatory skin conditions (Cardile et al., 2010).
  • Another application of epoxyquinomicin C is in the treatment of rheumatoid arthritis. Prophylactic treatment with epoxyquinomicins A, B, C, and D demonstrated potent inhibitory effects on type II collagen-induced arthritis in mice (Matsumoto et al., 1997).

Anti-Cancer Properties

  • Epoxyquinomicin C derivatives have shown promising potential as anti-cancer agents. For instance, DHMEQ has been identified as a specific and potent inhibitor of NF-κB, demonstrating anti-tumor effects in various models. It has been used effectively for the treatment of atopic dermatitis-like lesions, which suggests its utility in conditions with underlying inflammatory mechanisms (Jiang et al., 2017).
  • Epoxyquinomicin C has also been involved in the development of novel drugs for treating neuroblastoma. The epoxy anthraquinone derivative, a compound related to epoxyquinomicin C, was found to potentially inhibit neuroblastoma cells by targeting DNA replication inhibition, acting as a novel DNA topoisomerase inhibitor (Gheeya et al., 2010).

Other Therapeutic Applications

  • In diabetes therapy, a specific inhibitor of NF-κB based on epoxyquinomicin structure, DHMEQ, showed effectiveness in improving the success of islet transplantation, indicating its potential utility in diabetes management (Sidthipong et al., 2013).
  • The inhibition of cancer metastasis is another notable application. DHMEQ, derived from epoxyquinomicin C, has been shown to inhibit both the late and early phases of cancer metastasis, suggesting its potential as a comprehensive anti-metastatic agent (Lin et al., 2018).

properties

CAS RN

200496-85-1

Product Name

Epoxyquinomicin C

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

2-hydroxy-N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide

InChI

InChI=1S/C14H13NO6/c16-6-14-10(18)5-8(11(19)12(14)21-14)15-13(20)7-3-1-2-4-9(7)17/h1-5,11-12,16-17,19H,6H2,(H,15,20)/t11-,12+,14-/m0/s1

InChI Key

JNDISHBDOZQLTR-SCRDCRAPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@]3([C@@H]([C@H]2O)O3)CO)O

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3(C(C2O)O3)CO)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3(C(C2O)O3)CO)O

synonyms

epoxyquinomicin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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